N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride
Description
Properties
CAS No. |
70775-75-6 |
|---|---|
Molecular Formula |
C36H63ClN4 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
N-octyl-1-[10-(4-octylimino-1-pyridinyl)decyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H |
InChI Key |
YTALUUOUWAVHLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl |
Other CAS No. |
70775-75-6 |
Related CAS |
71251-02-0 (Parent) |
Synonyms |
N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride octeniderm octenidine octenidine hydrochloride Octenidol octenisept Win 41464-2 |
Origin of Product |
United States |
Preparation Methods
Reaction of Pyridine with Thionyl Chloride
The foundational synthesis of OCT begins with the reaction of pyridine and thionyl chloride (SOCl₂) to form an intermediate chloropyridine derivative. As detailed in the CN104744354A patent, pyridine undergoes electrophilic substitution with SOCl₂ at elevated temperatures, yielding N-chloropyridinium chloride (Compound I). This step is critical for introducing the reactive chloride groups necessary for subsequent alkylation.
Reaction Conditions:
-
Temperature: 160°C
-
Molar Ratio: Pyridine : SOCl₂ = 1 : 1.2
-
Reaction Time: 4–6 hours
The intermediate is then reacted with phenol and octadecylamine hydrochloride at 220°C to form a bis-pyridinium precursor (Compound III). This step involves nucleophilic substitution, where phenol acts as a leaving group, facilitating the attachment of the decamethylene chain.
Intermediate Formation and Purification
Compound III undergoes further reaction with decamethylene dichloride in dimethylformamide (DMF) at 120°C to form OCT. The crude product is purified through sequential acid-base extraction, decolorization with activated carbon, and recrystallization from a DMF-water mixture.
Key Purification Steps:
-
Acid-Base Extraction: Crude OCT is dissolved in dilute HCl, filtered, and alkalized with 10% NaOH to precipitate impurities.
-
Decolorization: Activated carbon removes organic impurities, yielding a colorless filtrate.
-
Recrystallization: DMF facilitates the formation of high-purity OCT crystals.
Yield and Purity:
Improved Industrial Synthesis Techniques
Solvent Optimization
The KR20170013425A patent introduces solvent modifications to enhance reaction efficiency and product quality. Replacing DMF with acetonitrile or methanol reduces side reactions and improves intermediate solubility.
Solvent System Comparison:
| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 68 | 98 |
| Acetonitrile | 100 | 75 | 99.5 |
| Methanol | 80 | 72 | 99 |
Temperature and Reaction Time Adjustments
Lowering the reaction temperature to 80–100°C minimizes thermal degradation of intermediates. For example, the alkylation step with decamethylene dichloride proceeds efficiently at 100°C in acetonitrile, achieving a 75% yield.
Co-Assembly with Silica Nanoparticles
A novel approach reported by Nature involves the co-assembly of OCT with silica nanoparticles to form drug-loaded nanocomposites. This method leverages OCT’s surfactant properties to template mesoporous silica structures during synthesis.
Procedure:
-
Micelle Formation: OCT self-assembles into micelles in aqueous solution at concentrations above its critical micelle concentration (CMC = 0.2 mM).
-
Silica Condensation: Tetraethyl orthosilicate (TEOS) hydrolyzes on the micelle surface, forming a silica shell.
-
Drug Encapsulation: OCT constitutes 35% wt. of the final nanocomposite, with sustained release over 14 days.
Advantages:
-
High drug loading (35% wt.)
-
Controlled release kinetics
-
Enhanced stability compared to free OCT
Purification and Crystallization Processes
Chromatographic Purification
Reverse-phase HPLC (RP-HPLC) is employed to isolate OCT from reaction byproducts. The Zenodo study outlines a validated method using a C18 column and mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min.
HPLC Parameters:
Crystallization Techniques
Recrystallization from ethanol-water mixtures (3:1 v/v) produces OCT crystals with 99.5% purity. Slow cooling (0.5°C/min) ensures uniform crystal growth and minimizes occluded impurities.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Synthesis | 68–72 | 98 | Moderate | High (toxic solvents) |
| Improved Synthesis | 75 | 99.5 | High | Moderate |
| Co-Assembly | 90* | 99.8 | Low | Low |
*Yield based on drug loading efficiency.
Chemical Reactions Analysis
Types of Reactions: Octenidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.
Reduction: Reduction reactions are less common for Octenidine Hydrochloride.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like sodium hydroxide in aqueous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted pyridine compounds .
Scientific Research Applications
Infection Control in Healthcare Settings
OCT is primarily used in healthcare for skin preparation and the decolonization of Staphylococcus aureus, including methicillin-resistant strains (MRSA). A review of 31 clinical studies indicated that the effectiveness of OCT-containing therapies for S. aureus decolonization ranged from 6% to 87% . The mechanism involves binding to microbial membranes, disrupting lipid structures, and causing cell lysis .
Table 1: Efficacy of OCT in Infection Control
| Study Type | Population | Intervention | Outcome Measure | Results |
|---|---|---|---|---|
| Systematic Review | Various patients | OCT application | Decolonization rates | 6% - 87% success |
| Retrospective Study | Breast implant patients | OCT washing | SSI rates | No significant difference found |
| Before-and-After Study | Cardiac surgery patients | Universal washing with OCT | SSI rates | No significant change observed |
Wound Management
OCT has shown promise in managing chronic wounds. A case series demonstrated its efficacy in promoting healing without reported side effects when used alongside debridement and oral antibiotics. Patients exhibited significant improvements in wound size, epithelialization, and granulation within 13 weeks .
Table 2: Case Studies on Wound Management with OCT
| Case Study | Wound Type | Treatment | Outcome |
|---|---|---|---|
| Chronic Wounds | Diabetic Foot Ulcers | Octenidine-based products | Significant healing observed |
| Chronic Wounds | Hard-to-heal wounds | Octenidine gel | Improved granulation and closure |
Oral Health Applications
Recent studies have explored the use of OCT in dental care, particularly for managing biofilms associated with oral infections. In vitro models demonstrated that OCT-containing lozenges effectively eradicated microbial biofilms relevant to oral cavity infections . Additionally, OCT rinses were shown to prevent biofilm formation in healthy subjects .
Table 3: Efficacy of OCT in Oral Health
| Study Type | Application | Intervention | Outcome Measure |
|---|---|---|---|
| In Vitro Study | Dental biofilm | OCT lozenges | High eradication rates |
| Exploratory Study | Biofilm management | OCT rinses | Prevention of biofilm formation |
Agricultural Applications
OCT has also been investigated for its potential use in agriculture, particularly for decontaminating cattle hides from pathogens like Escherichia coli and Salmonella spp. Studies suggest that OCT could be effective in reducing bacterial loads on animal hides, although further research is needed to validate these findings in commercial settings .
Table 4: Agricultural Efficacy of OCT
| Study Type | Application | Pathogen Targeted | Outcome Measure |
|---|---|---|---|
| Efficacy Study | Cattle hide decontamination | E. coli O157:H7, Salmonella | Reduction in bacterial load |
Mechanism of Action
Octenidine Hydrochloride exerts its effects by disrupting the cell membranes of bacteria. Its cationic nature allows it to interact with the negatively charged components of bacterial cell walls, leading to cell lysis and death. This mechanism is effective against both Gram-positive and Gram-negative bacteria. The compound also inhibits biofilm formation, making it useful in preventing infections .
Comparison with Similar Compounds
Table 1: Key Properties of Octenidine Dihydrochloride vs. Common Antiseptics
| Property | Octenidine Dihydrochloride | Chlorhexidine | Povidone Iodine | Ethanol (70%) |
|---|---|---|---|---|
| Effective Concentration | 0.1% | 0.5–4% | 10% | 70% |
| Residual Activity | >6 hours | 4–6 hours | None | None |
| Cytotoxicity (In Vitro) | High | Moderate | High | Low |
| Resistance Development | Rare | Moderate | Low | N/A |
| Mucosal Compatibility | Excellent | Poor | Poor | Poor |
Table 2: Efficacy Against Pathogens
| Pathogen | Octenidine (0.1%) | Chlorhexidine (0.5%) | Povidone Iodine (10%) |
|---|---|---|---|
| Staphylococcus aureus | 99.99% | 99.9% | 99.9% |
| Pseudomonas aeruginosa | 99.9% | 50% | 90% |
| Candida albicans | 99.99% | 99% | 95% |
| MRSA | 99.99% | 99% | 90% |
Critical Considerations
- Safety in Neonates : Octenidine use in newborns is linked to blistering and necrosis, necessitating caution .
- Environmental Impact: Octenidine’s persistence in wastewater requires eco-friendly formulation innovations .
- Cost-Effectiveness: Octenidine is more economical than chlorhexidine in long-term use due to lower concentration requirements .
Q & A
Q. What is the molecular mechanism of Octenidine dihydrochloride's antimicrobial activity, and how can it be experimentally validated?
Octenidine dihydrochloride is a cationic surfactant with two positively charged pyridinyl groups separated by a long aliphatic chain. Its antimicrobial action arises from electrostatic interactions with negatively charged bacterial cell membranes, disrupting membrane integrity and causing cell death . To validate this mechanism, researchers can use zeta potential measurements to confirm binding to microbial surfaces and transmission electron microscopy (TEM) to visualize membrane damage. Fluorescent probes like propidium iodide can assess membrane permeability in real-time .
Q. Which validated analytical methods are recommended for quantifying Octenidine dihydrochloride in pharmaceutical formulations?
Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) and UV-Vis spectrophotometry are widely validated for quantification. RP-HPLC methods typically use C18 columns with mobile phases like methanol:water (70:30) and detection at 285 nm. UV-Vis spectrophotometry at 285 nm offers rapid quantification but requires calibration against certified reference standards. Both methods must adhere to ICH guidelines for precision, accuracy, and linearity .
Q. How does Octenidine dihydrochloride compare to chlorhexidine gluconate in terms of cytotoxicity toward human cells?
Cytotoxicity depends on concentration and exposure time. Studies using primary human articular chondrocytes and gingival fibroblasts show that Octenidine dihydrochloride (0.003125–0.1%) exhibits higher cytotoxicity than chlorhexidine gluconate at equivalent concentrations when assessed via trypan blue exclusion or WST-1 assays. Researchers should optimize contact time (<30 seconds) and use 3D cell culture models to better mimic in vivo conditions .
Q. What in vitro models are suitable for evaluating Octenidine’s efficacy against biofilm-forming pathogens?
Static biofilm models using 96-well microtiter plates or flow-cell systems with Pseudomonas aeruginosa or Candida albicans are common. Efficacy can be quantified via crystal violet staining for biomass or confocal microscopy with LIVE/DEAD stains. Studies should include controls for biofilm age (24–72 hours) and test sub-inhibitory concentrations to assess anti-biofilm synergy with other agents (e.g., eugenol) .
Q. How is Octenidine dihydrochloride’s efficacy influenced by formulation pH or presence of organic matter?
The cationic nature of Octenidine makes it susceptible to inactivation by anionic surfactants or high protein loads. Researchers should perform time-kill assays in the presence of 5% bovine serum albumin (BSA) to simulate wound exudate. Adjusting pH to 5.5–6.5 (mimicking skin pH) enhances stability, validated via stability-indicating HPLC methods .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Octenidine’s cytotoxicity and antimicrobial efficacy in preclinical models?
Contradictions often arise from differences in cell types, exposure times, or formulation excipients. A standardized framework includes:
Q. What experimental designs are optimal for assessing Octenidine’s synergy with other antimicrobial agents?
Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combining Octenidine with eugenol or trans-anethole reduces Candida albicans viability synergistically (FIC ≤0.5). In vivo validation can involve murine candidiasis models with bioluminescent pathogens for real-time efficacy tracking .
Q. How does Octenidine dihydrochloride prevent bacterial colonization in burn wounds compared to polyhexanide or povidone-iodine?
In rat burn models contaminated with P. aeruginosa, Octenidine (0.1% solution) eliminates bacterial load in eschar tissue, whereas polyhexanide and povidone-iodine fail to penetrate necrotic tissue effectively. Researchers should use quantitative PCR to measure bacterial DNA in tissue biopsies and histopathology to assess wound healing kinetics .
Q. What methodologies quantify Octenidine’s persistence and residual antimicrobial activity on skin or mucosal surfaces?
Franz diffusion cell assays can measure Octenidine’s permeation through ex vivo human skin. Residual activity is assessed via modified ASTM E2315 methods, where treated surfaces are challenged with Staphylococcus epidermidis and sampled at 24-hour intervals. LC-MS/MS quantifies Octenidine concentrations in stratum corneum tape strips .
Q. How can researchers model Octenidine’s potential for inducing antimicrobial resistance in nosocomial pathogens?
Serial passage assays over 30 generations in sub-inhibitory Octenidine concentrations (e.g., 0.25× MIC) can track resistance development. Whole-genome sequencing of evolved strains identifies mutations in efflux pumps (e.g., mexAB-oprM in P. aeruginosa) or membrane lipid biosynthesis genes. Compare with chlorhexidine to assess cross-resistance risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
